molecular formula C10H14N2O2 B2626451 N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide CAS No. 1119429-94-5

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide

Cat. No.: B2626451
CAS No.: 1119429-94-5
M. Wt: 194.234
InChI Key: DIFODGMHLFDCRM-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide (CID 30464232) is a small-molecule heterocyclic compound with the molecular formula C10H14N2O2 . This oxazole-carboxamide derivative is characterized by a 2-methyl-1,3-oxazole ring system linked to a cyclopentyl group via a carboxamide bridge. The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, and its derivatives are frequently investigated for their diverse biological activities and potential as novel therapeutic agents . This compound is of significant interest in pharmaceutical research and drug discovery, particularly as a key building block or intermediate for the synthesis of more complex, biologically active molecules. Researchers utilize this scaffold to explore structure-activity relationships (SAR) and to develop modulators for various disease targets. The structural features of this compound, including the hydrogen-bond accepting capacity of the oxazole and carboxamide groups, make it a valuable template for designing ligands with improved potency and selectivity. Furthermore, oxazole derivatives often serve as bioisosteres for ester and amide functionalities, a strategy employed to enhance metabolic stability and optimize the pharmacokinetic profiles of lead compounds . The product is provided for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-11-9(6-14-7)10(13)12-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFODGMHLFDCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxazole N-oxides, oxazolines, and various substituted oxazole derivatives.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide has been studied for its ability to inhibit cancer cell growth. It interacts with tubulin, a protein critical for cell division, and inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to other compounds that target microtubules, which are essential for mitosis.

Case Studies
A series of studies have demonstrated the efficacy of oxazole derivatives in inhibiting various cancer cell lines. For instance, a study involving a library of 1,3-oxazole sulfonamides showed promising results against the NCI-60 human tumor cell lines, with several compounds exhibiting low micromolar to nanomolar growth inhibition values . The incorporation of cyclopropyl and other substituents into the oxazole framework has been linked to enhanced anticancer activity due to improved metabolic stability and selectivity.

Neurological Applications

NR2B Receptor Antagonism
Research indicates that compounds similar to this compound may act as selective antagonists for the NR2B subunit of the NMDA receptor. This selectivity is crucial for therapeutic applications in conditions such as neuropathic pain and Parkinson’s disease, where modulation of glutamatergic signaling can alleviate symptoms without the adverse effects associated with non-selective NMDA antagonists .

Preclinical Findings
In preclinical models, NR2B-selective antagonists have shown efficacy in reducing pain responses in neuropathic pain models and improving symptoms in Parkinson’s disease models without impacting motor coordination negatively . These findings suggest that derivatives of this compound could be developed into therapeutic agents with fewer side effects compared to existing treatments.

Inflammatory Diseases

IRAK-4 Inhibition
this compound has also been identified as a potential inhibitor of IRAK-4 (Interleukin-1 receptor-associated kinase 4), which plays a significant role in inflammatory responses and autoimmune diseases. The ability to inhibit IRAK-4 suggests its application in treating conditions such as rheumatoid arthritis and systemic lupus erythematosus .

Pharmaceutical Development
Compounds targeting IRAK-4 are being explored for their potential in developing new treatments for inflammatory diseases. The ability to modulate this pathway can lead to significant advancements in managing chronic inflammatory conditions.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

ApplicationMechanism/TargetEfficacy/FindingsReferences
AnticancerTubulin inhibitionLow micromolar GI50 values against cancer cell lines
Neurological DisordersNR2B receptor antagonismEffective in animal models for pain and Parkinson's
Inflammatory DiseasesIRAK-4 inhibitionPotential therapeutic agent for autoimmune diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The 1,3-oxazole-4-carboxamide scaffold is widely exploited in drug discovery. Substituents at positions 2 (R1) and 4 (R2) critically influence biological activity, selectivity, and pharmacokinetics. Below is a comparative analysis of key analogs (Table 1):

Table 1: Comparative Analysis of Oxazole-4-carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R1, R2) Biological Target Activity/Application Reference
N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide C10H15N2O2 211.24 R1: Methyl, R2: Cyclopentyl Hypothetical Potential enzyme/receptor modulation (Inferred)
Vamifeport (VIT-2763) C21H21FN6O2 408.4 R1: Benzimidazolylethylaminoethyl, R2: Fluoropyridinylmethyl Ferroportin Beta-thalassemia treatment
GSK4 C17H20N4O3 328.37 R1: Phenyl, R2: Azepanylethyl Plasmodium falciparum ENT1 (PfENT1) Antimalarial
4a (MAO-B Inhibitor) C12H11N3O2 229.24 R1: Phenyl, R2: Substituted amide Monoamine oxidase B (MAO-B) Parkinson’s disease
5-Methyl-2-phenyloxazole-4-carboxamide C11H10N2O2 202.21 R1: Phenyl, R2: Methyl N/A Pharmaceutical intermediate

Key Differences and Implications

Substituent Effects on Target Engagement
  • Vamifeport : The benzimidazole and fluoropyridinyl groups enable competitive binding to ferroportin, mimicking hepcidin to regulate iron metabolism. The extended alkyl chain enhances solubility and bioavailability .
  • GSK4 : A phenyl group at R1 and azepanylethyl at R2 confer specificity for PfENT1 over human ENT1 (17% sequence identity), disrupting nucleoside transport in malaria parasites .
  • MAO-B Inhibitors (e.g., 4a) : A 2-phenyl substituent is critical for MAO-B selectivity (KiMAO-A/KiMAO-B = 3–63). The planar phenyl ring aligns with the enzyme’s hydrophobic active site, while the carboxamide group stabilizes interactions .
  • N-cyclopentyl-2-methyl derivative : The cyclopentyl group may enhance lipophilicity, favoring penetration into lipid-rich tissues or enzyme pockets. The methyl group at R1 could reduce steric hindrance compared to bulkier substituents.
Pharmacokinetic and Metabolic Considerations
  • Vamifeport : The fluoropyridinyl moiety improves metabolic stability by resisting oxidative degradation, a common issue with aryl groups .
  • IRAK4 Inhibitors () : Substituting R2 with a pyrazole-carboxamide group reduces cytochrome P450 1A2 induction, mitigating drug-drug interaction risks .
  • N-cyclopentyl-2-methyl derivative : The cyclopentyl group’s saturated ring may reduce metabolic oxidation compared to aromatic substituents, prolonging half-life.

Structure-Activity Relationship (SAR) Trends

R1 (Position 2) :

  • Phenyl (GSK4, 4a) : Enhances π-π stacking with aromatic residues in target proteins (e.g., PfENT1, MAO-B) .
  • Methyl (Target compound) : May optimize steric compatibility for smaller binding pockets.
  • Benzimidazole (Vamifeport) : Facilitates hydrogen bonding and ferroportin inhibition .

R2 (Position 4) :

  • Cyclopentyl (Target compound) : Balances hydrophobicity and conformational flexibility.
  • Fluoropyridinyl (Vamifeport) : Introduces electronegativity for polar interactions .
  • Azepanylethyl (GSK4) : Provides conformational freedom for target engagement .

Biological Activity

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the oxazole family of compounds, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The specific arrangement of these atoms contributes to its unique biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.48Induces apoptosis
5bHCT-1160.78Cell cycle arrest
5cHeLa2.41DNA duplication disruption

These compounds have been observed to induce apoptosis in a dose-dependent manner and arrest the cell cycle at the G1 phase in several cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory and Analgesic Effects

Compounds within the oxazole family have also been studied for their anti-inflammatory and analgesic effects. This compound may exhibit similar properties, potentially through modulation of inflammatory pathways and pain receptors. For example, related compounds have demonstrated the ability to inhibit fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids that modulate pain and inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research indicates that modifications at specific positions on the oxazole ring can significantly enhance its anticancer activity:

  • Electron-Withdrawing Groups (EWGs) : The introduction of EWGs at specific positions has been correlated with increased potency against cancer cell lines.
  • Substituent Variations : Alterations in side chains can affect pharmacokinetic properties such as solubility and permeability, impacting overall efficacy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance:

  • MCF-7 Cells : Showed significant apoptosis induction with an IC50 value of 0.65 µM.

This selective action suggests a favorable therapeutic index for potential cancer treatments .

Q & A

Q. How can the synthesis of N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide be optimized for reproducibility and yield?

  • Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents (e.g., isovaleric anhydride or acetic anhydride) and protecting groups (e.g., Fmoc for amino acids). For oxazole-carboxamide derivatives, reaction conditions such as solvent polarity (ethyl acetate/n-hexane mixtures) and temperature (e.g., reflux in acetic acid) significantly impact yields. Purification via column chromatography (Rf values: 0.18–0.53) and recrystallization (e.g., from H₂O or ethyl acetate/n-hexane) ensures purity. Analytical validation via elemental analysis (e.g., C 51.42% vs. 51.58% observed) confirms stoichiometric accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Use ¹H/¹³C NMR (e.g., δ = 2.43 ppm for CH₃ groups in oxazole rings) to confirm substituent positions and stereochemistry. IR spectroscopy (e.g., 1683 cm⁻¹ for carbonyl stretches) validates functional groups. High-resolution mass spectrometry (HRMS) or elemental analysis (e.g., N 15.37% calculated vs. 15.16% observed) quantifies purity. For crystalline derivatives, X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC or LC-MS for byproduct formation (e.g., hydrolysis of the oxazole ring or cyclopentylamide group). Differential scanning calorimetry (DSC) determines melting points (e.g., 159–161°C for related oxazoles) and thermal decomposition thresholds .

Advanced Research Questions

Q. What strategies elucidate structure-activity relationships (SAR) for this compound in biological assays?

  • Methodological Answer : Synthesize analogs with substitutions on the oxazole ring (e.g., methyl, isobutyl) or cyclopentyl group. Test bioactivity in target-specific assays (e.g., enzyme inhibition, receptor binding). Use molecular docking (e.g., AutoDock Vina) to predict binding modes to proteins (e.g., kinases or GPCRs). Corrogate SAR data with physicochemical properties (LogP, polar surface area) to optimize pharmacokinetics .

Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?

  • Methodological Answer : Grow single crystals via vapor diffusion (e.g., using DMSO/water mixtures). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL for small-molecule crystallography. Analyze torsional angles (e.g., cyclopentyl ring puckering) and hydrogen-bonding networks (e.g., amide-NH⋯O interactions) to confirm conformational stability .

Q. What computational methods predict interactions between this compound and macromolecular targets?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potentials. Use molecular dynamics (MD) simulations (e.g., GROMACS) to study binding kinetics in solvated protein pockets. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements .

Q. How should researchers address contradictory bioactivity data across experimental models?

  • Methodological Answer : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays). Validate target engagement via chemical proteomics (e.g., affinity pulldown with biotinylated probes). Use statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability. Cross-reference with public databases (e.g., PubChem BioAssay) to identify confounding factors (e.g., solvent effects) .

Notes

  • For unresolved contradictions, consult crystallographic data (SHELX) or computational models to refine hypotheses .

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